molecular formula C9H5FN2O4 B1523537 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid CAS No. 1167055-34-6

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B1523537
M. Wt: 224.14 g/mol
InChI Key: DAEPDAFWYPLRHC-UHFFFAOYSA-N
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Description

“7-Fluoro-5-nitro-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, which gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Antibacterial Agents Development

One study discusses the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including the preparation of compounds with fluoro substituents, demonstrating their potent in vitro antibacterial activity, showcasing the relevance of fluoro-containing compounds in the development of new antibacterial agents (Matsumoto et al., 1984).

Synthesis of Fluorine-containing Pharmaceuticals

Another research focuses on providing a rational access to fluoroindolecarboxylic acids, highlighting the synthesis strategies for accessing a variety of fluoroindole derivatives, which are crucial intermediates for pharmaceuticals (Schlosser et al., 2006). This illustrates the chemical's role in facilitating the development of fluorine-containing drugs.

Advanced Synthesis Techniques

Further research into the concise synthesis of radiopharmaceuticals, like [(18) F]T807, a tau imaging agent, highlights the application of fluorine substitution reactions in the development of diagnostic tools. This showcases the utility of fluoro-containing compounds in synthesizing agents for medical imaging (Shoup et al., 2013).

Antimicrobial and Anti-inflammatory Studies

Studies also extend to the synthesis and evaluation of heterocycles derived from fluoroindole carbohydrazides for antimicrobial, antiinflammatory, and antiproliferative activities, highlighting the potential of such compounds in therapeutic applications (Narayana et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-fluoro-5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDAFWYPLRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255200
Record name 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

CAS RN

1167055-34-6
Record name 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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